molecular formula C17H19N3O4 B2905857 ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate CAS No. 1396560-58-9

ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate

Cat. No. B2905857
CAS RN: 1396560-58-9
M. Wt: 329.356
InChI Key: KBULGWWGPKBNNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Indole derivatives, such as the one you mentioned, are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan . They are also present in several drugs and several plants . The addition of the indole nucleus to medicinal compounds that is biologically active pharmacophore made it an important heterocyclic compound having broad-spectrum biological activities .

Scientific Research Applications

Comprehensive Analysis of Ethyl 2-(1-(1H-Indole-3-Carbonyl)Azetidine-3-Carboxamido)Acetate Applications:

Pharmaceutical Research

This compound, due to its indole core structure, may be explored for its potential in pharmaceutical research. Indole derivatives are known for their wide range of biological activities, including antiviral, antibacterial, and anticancer properties . The specific structure of ethyl 2-(1-(1H-indole-3-carbonyl)azetidine-3-carboxamido)acetate could be investigated for similar activities.

Enzyme Inhibition

Indole derivatives have been evaluated as inhibitors for various enzymes such as aldose reductase (ALR2) and aldehyde reductase (ALR1) . This compound could be studied for its efficacy in enzyme inhibition which is crucial in the treatment of complications arising from diabetes and other chronic diseases.

Cancer Treatment Research

The indole moiety is prevalent in compounds used for cancer treatment. Research into synthetic indole derivatives has shown promise in treating various types of cancer cells . This compound’s unique structure could be synthesized and tested against different cancer cell lines.

AhR Activation Studies

Indole derivatives have been shown to interact with the aryl hydrocarbon receptor (AhR), which plays a role in the regulation of biological responses to environmental toxins. ITE, an indole derivative, has been used to upregulate CYP1A1 and downregulate AhR in Hepa cells . The subject compound could be studied for similar AhR activation or modulation effects.

Development of Sustainable Multicomponent Reactions

The indole core is often used in sustainable multicomponent reactions to create pharmaceutically interesting scaffolds . The compound could be utilized in such reactions due to its complex structure that includes both an indole and an azetidine ring.

Antiviral Research

Indole derivatives have shown antiviral activity against a broad range of RNA and DNA viruses . Given this background, the compound could be researched for its potential antiviral properties, possibly offering new avenues for treating viral infections.

properties

IUPAC Name

ethyl 2-[[1-(1H-indole-3-carbonyl)azetidine-3-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-24-15(21)8-19-16(22)11-9-20(10-11)17(23)13-7-18-14-6-4-3-5-12(13)14/h3-7,11,18H,2,8-10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBULGWWGPKBNNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1CN(C1)C(=O)C2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.